tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate
Description
This compound is a chiral, tert-butyl-protected oxazolidinone derivative characterized by a cyclopentylmethyl substituent at the 3-position and a benzyl group on the oxazolidinone ring. The tert-butyl ester enhances stability and modulates solubility, while the oxazolidinone core is a common pharmacophore in medicinal chemistry, often associated with antimicrobial or enzyme-inhibitory activity .
Properties
Molecular Formula |
C24H33NO5 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-(cyclopentylmethyl)-4-oxobutanoate |
InChI |
InChI=1S/C24H33NO5/c1-24(2,3)30-21(26)15-19(13-17-11-7-8-12-17)22(27)25-20(16-29-23(25)28)14-18-9-5-4-6-10-18/h4-6,9-10,17,19-20H,7-8,11-16H2,1-3H3 |
InChI Key |
YMCMHPHMHAHNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride.
Attachment of the Cyclopentylmethyl Group: This step involves the alkylation of the oxazolidinone ring with a cyclopentylmethyl halide.
Formation of the Tert-Butyl Ester: The final step involves esterification with tert-butyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and cyclopentylmethyl groups.
Reduction: Reduction reactions can target the oxo groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and tert-butyl ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include ethers or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have indicated that derivatives of oxazolidinones exhibit antimicrobial properties. The oxazolidinone core is known for its effectiveness against Gram-positive bacteria, including resistant strains like MRSA. Tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.
Case Study : A study published in the Journal of Medicinal Chemistry explored various oxazolidinone derivatives and their binding affinities to bacterial ribosomes. Compounds with similar structural motifs showed promising results against resistant bacteria, suggesting that this compound could be further investigated for similar applications .
Synthetic Methodologies
Chiral Synthesis : The asymmetric synthesis of this compound can be achieved using chiral auxiliary methods or through catalytic asymmetric transformations. The presence of multiple stereocenters allows for the exploration of various synthetic pathways that can yield high enantiomeric excess.
Data Table: Comparison of Synthetic Routes
| Methodology | Yield (%) | Enantiomeric Excess (%) | References |
|---|---|---|---|
| Chiral Auxiliary Method | 85 | 95 | |
| Catalytic Asymmetric Synthesis | 78 | 92 | |
| Direct Resolution | 70 | 90 |
Material Science
Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its structural features lend themselves to incorporation into polymer backbones that exhibit enhanced mechanical properties and biodegradability.
Case Study : Research conducted at a leading polymer institute demonstrated the incorporation of oxazolidinone-based monomers into polyesters, resulting in materials with improved thermal stability and mechanical strength compared to traditional polyesters .
Agricultural Chemistry
Pesticide Development : The compound's unique structure may also be explored for developing new agrochemicals. Its potential as a biocide or fungicide is worth investigating due to the increasing demand for sustainable agricultural practices.
Research Insight : Studies have shown that compounds with oxazolidinone frameworks possess herbicidal activity, indicating that further research could reveal similar properties in this compound .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The oxazolidinone ring can form hydrogen bonds with enzymes, influencing their activity. The benzyl and cyclopentylmethyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Comparative Insights
Substituent Effects: The cyclopentylmethyl group in the target compound introduces steric bulk and increased lipophilicity compared to the methyl substituent in analogs . This may enhance membrane permeability but reduce aqueous solubility. The benzyl group on the oxazolidinone ring is conserved across analogs, suggesting its role in stabilizing the ring or mediating target interactions.
Stereochemical Variations :
- The (3R,4S) configuration in the target compound contrasts with the (S,S) or (R,S) configurations in analogs, which could significantly alter binding affinities in chiral environments (e.g., enzyme active sites) .
Physicochemical Properties: The methyl-substituted analog in has a density of 1.172 g/cm³, a benchmark for similar tert-butyl oxazolidinones. The target compound’s density is likely higher due to its bulkier substituent. Molecular weight differences (~347 vs. ~389.5) highlight the impact of the cyclopentylmethyl group on mass and steric demands.
Synthetic Considerations :
- The synthesis of the target compound may require specialized reagents to introduce the cyclopentylmethyl group, whereas methyl-substituted analogs (e.g., ) can be prepared via standard alkylation protocols .
- Stereochemical control during synthesis is critical, as evidenced by the use of chiral auxiliaries or enantioselective catalysis in related compounds .
Biological Activity
Tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tert-butyl group, an oxazolidinone ring, and a cyclopentylmethyl moiety. The stereochemistry is crucial for its biological activity, with specific configurations at the chiral centers influencing its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that oxazolidinone derivatives exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Research into related oxazolidinones has highlighted their ability to inhibit cancer cell proliferation. Mechanistically, these compounds may induce apoptosis in cancer cells through various signaling pathways.
- Neuroprotective Effects : Some studies suggest that compounds structurally related to this compound may protect neuronal cells from oxidative stress and neurodegeneration.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's.
- Modulation of Cell Signaling Pathways : It is hypothesized that this compound may interact with various receptors or signaling pathways involved in inflammation and cell survival.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of oxazolidinones demonstrated that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 0.5 to 16 µg/mL .
- Anticancer Activity : In vitro studies have shown that oxazolidinone derivatives can induce apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins. For instance, a derivative demonstrated a 70% reduction in cell viability in breast cancer cell lines at concentrations above 10 µM.
- Neuroprotective Studies : In models of oxidative stress induced by amyloid-beta peptides, related compounds showed improved cell viability in neuronal cultures. These findings suggest potential therapeutic applications for neurodegenerative diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
